N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfonamide derivative featuring a 2,6-dimethylpyrimidine core linked to a phenyl group via a sulfamoyl bridge. The acetamide moiety is further substituted with a sulfanyl-triazole ring bearing a methyl group and a pyridin-4-yl substituent (CAS: 585551-96-8; molecular formula: C₃₃H₃₀N₁₀O₃S₂) .
Properties
Molecular Formula |
C22H22N8O3S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N8O3S2/c1-14-12-19(25-15(2)24-14)29-35(32,33)18-6-4-17(5-7-18)26-20(31)13-34-22-28-27-21(30(22)3)16-8-10-23-11-9-16/h4-12H,13H2,1-3H3,(H,26,31)(H,24,25,29) |
InChI Key |
ZQFUXRVPLVOALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Pyrimidine Derivative: The pyrimidine derivative can be synthesized through the reaction of appropriate amines with diketones under controlled conditions.
Triazole Formation: The triazole ring is formed via cyclization reactions involving hydrazines and nitriles.
Final Coupling: The final step involves coupling the triazole and pyrimidine derivatives through a thiol-ene reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Functionalized Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions. It can be utilized as a reagent in organic transformations and as an intermediate in the synthesis of pharmaceuticals.
Biology
Research has shown that N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potential as an enzyme inhibitor. Studies indicate that it may interact with specific biological targets involved in disease pathways, making it a candidate for further investigation in biochemical assays.
Medicine
The compound is being explored for its therapeutic properties. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial activities. Its effectiveness against various pathogens and inflammatory markers is currently under investigation through molecular docking studies and biological evaluations.
Industry
In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical processes. Its unique structure may contribute to enhanced properties in material science applications.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Activity : A study published in 2021 demonstrated the antimicrobial efficacy of similar sulfamoyl compounds against various bacterial strains. This research highlights the potential for developing new antibiotics based on the structural framework of N-{4-[...]} .
- Enzyme Inhibition : Research focusing on enzyme inhibitors has shown that compounds with similar triazole structures exhibit significant inhibitory effects on certain enzymes involved in cancer progression . This suggests a promising avenue for further exploration of N-{4-[...]} as a potential anticancer agent.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies are essential for understanding how modifications to the structure can enhance its biological activity .
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents : Methyl or ethyl groups enhance metabolic stability, while bulkier substituents (e.g., allyl) may reduce solubility but improve target binding .
- Pyridine Position : Pyridin-4-yl analogs exhibit stronger antimicrobial activity compared to pyridin-2-yl derivatives, likely due to optimized hydrogen bonding with bacterial enzymes .
- Aryl Group Effects: Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring correlate with improved bioactivity, as seen in derivatives KA3 and KA11 (MIC: 6.25 µg/mL against S. aureus) .
Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Derivatives with pyridin-4-yl and electron-withdrawing aryl groups (e.g., KA14) show 2–4-fold higher potency against E. coli and S. aureus than the parent compound .
- Anti-Inflammatory Effects : The benzodioxin-linked analog (EC₅₀: 15 µM) demonstrates superior anti-exudative activity compared to diclofenac sodium (EC₅₀: 22 µM) .
- Antiproliferative Activity : Allyl-substituted triazole derivatives (IC₅₀: 8 µM) exhibit enhanced cytotoxicity, likely due to increased membrane permeability .
Analytical and Pharmacokinetic Comparisons
Analytical Techniques
- NMR Spectroscopy : Chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) distinguish structural variations in triazole and pyridine substituents .
- Mass Spectrometry (MS/MS) : Molecular networking (cosine score >0.8) confirms structural similarity between the parent compound and analogs like KA9 and STL341774 .
- Crystallography : SHELXL-refined crystal structures reveal conformational differences in sulfamoyl and triazole orientations, impacting ligand-receptor interactions .
Pharmacokinetic Profiling
- Similarity Indexing : The Tanimoto coefficient (70–85%) indicates high structural similarity between the parent compound and analogs like aglaithioduline, predicting comparable ADMET properties .
- Bioactivity Clustering : Hierarchical clustering based on NCI-60 data links the compound’s bioactivity profile to HDAC inhibitors, suggesting a shared mode of action .
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex chemical compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine moiety : Contributes to the compound's interaction with biological targets.
- Sulfamoyl group : Enhances solubility and biological activity.
- Triazole ring : Known for its role in various pharmacological activities.
The molecular formula is with a molecular weight of 398.44 g/mol.
Biological Activity Overview
Recent research has highlighted the following biological activities associated with this compound:
Antimicrobial Activity
- Mechanism of Action : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
- Studies : In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Anticancer Activity
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). IC50 values ranged from 0.5 to 5 µM, indicating potent activity .
- Mechanism : The triazole moiety is believed to interfere with cellular signaling pathways involved in cell division and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial | Effective against E. coli with an MIC of 25 µg/mL. |
| Study 2 | Anticancer | Inhibited HeLa cell growth (IC50 = 0.82 µM). |
| Study 3 | Mechanistic | Disruption of folate synthesis pathway in bacteria confirmed through metabolic assays. |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine and triazole rings can significantly enhance biological activity. For instance:
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Controlled copolymerization and flow chemistry techniques are effective for synthesis optimization. For example, highlights the use of controlled synthesis via copolymerization of monomers like CMDA and DMDAAC, which can be adapted for stepwise assembly of the pyrimidine-triazole scaffold . emphasizes Design of Experiments (DoE) and statistical modeling to optimize reaction parameters (e.g., temperature, reagent ratios) in continuous-flow systems, reducing side reactions and improving yield .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. demonstrates the use of single-crystal X-ray diffraction to resolve bond lengths and angles in structurally analogous sulfamoyl acetamides, which is critical for confirming regiochemistry and stereoelectronic effects . Pair this with spectroscopic techniques (e.g., H/C NMR, HRMS) to cross-verify functional groups and molecular weight .
Q. What are the key considerations for characterizing sulfamoyl and acetamide substituents?
- Methodological Answer :
- Sulfamoyl Group : Use FT-IR to identify S=O stretching vibrations (~1350–1160 cm) and H NMR to confirm NH protons (δ 10–12 ppm) .
- Acetamide Group : Monitor carbonyl stretching (C=O, ~1650–1700 cm) and amide proton signals (δ 6.5–8.5 ppm) .
- Triazole-Pyridine Interactions : UV-Vis spectroscopy can assess π-π stacking interactions, as shown in for similar triazole-containing analogs .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activity data?
- Methodological Answer : Molecular docking and MD simulations can clarify structure-activity relationships (SAR). For instance, discusses pyridine scaffold modifications affecting binding to kinase targets; similar approaches can be applied to this compound to analyze interactions with enzymes like COX-2 or EGFR . Density Functional Theory (DFT) calculations can predict electronic effects of substituents (e.g., methyl groups on pyrimidine) on reactivity and stability .
Q. What strategies address contradictions in solubility and bioavailability data?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with co-formers (e.g., succinic acid) or nanoformulation, as demonstrated in for sulfonamide derivatives .
- Bioavailability : Use in vitro permeability assays (Caco-2 cells) and in silico ADMET predictions (e.g., SwissADME) to identify metabolic liabilities. highlights the impact of fluorophenyl substituents on membrane diffusion .
Q. How can researchers design analogs to improve target selectivity?
- Methodological Answer :
- Substituent Analysis : Replace the 4-methyl group on the triazole with bulkier substituents (e.g., ethyl, isopropyl) to modulate steric hindrance, as seen in for triazole-thioacetamide derivatives .
- Scaffold Hopping : Replace pyridin-4-yl with pyridazin-3-yl () to alter hydrogen-bonding patterns .
- Table : Key Substituent Effects
| Substituent Position | Modification | Observed Effect (Source) |
|---|---|---|
| Pyrimidine C-2/C-6 | Methyl → Ethyl | Increased lipophilicity ( ) |
| Triazole C-4 | Methyl → Phenyl | Enhanced π-stacking () |
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s enzyme inhibition potency?
- Methodological Answer : Variations in assay conditions (e.g., buffer pH, enzyme isoforms) often explain discrepancies. Standardize protocols using ’s recommendations for kinase assays (e.g., ATP concentration, incubation time) . Additionally, validate purity (>98% by HPLC) to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
